

Using p-Cresol sulfate-d7 potassium in metabolomics research

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Compound of Interest

Compound Name: *p-Cresol sulfate-d7 potassium*

Cat. No.: *B12424552*

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Introduction: The Gut-Kidney Axis and Uremic Toxicity[1][2]

In modern metabolomics, p-Cresol Sulfate (PCS) has emerged as a critical biomarker for the "Gut-Kidney Axis." Unlike traditional renal markers (e.g., creatinine), PCS is a Protein-Bound Uremic Toxin (PBUT). It originates from the bacterial fermentation of tyrosine in the colon, travels to the liver for sulfation, and is normally excreted by the kidneys.[1][2]

In Chronic Kidney Disease (CKD), renal clearance fails.[3] PCS accumulates in the blood, binding tightly (>90%) to Human Serum Albumin (HSA). This protein binding makes it resistant to conventional hemodialysis, leading to accumulation that drives cardiovascular inflammation, endothelial dysfunction, and oxidative stress.

Why p-Cresol Sulfate-d7 Potassium? Quantifying PCS is analytically challenging due to:

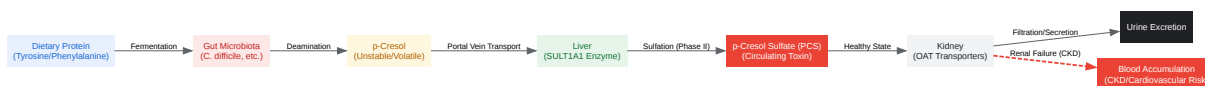
- High Protein Binding: Requires aggressive extraction to release the toxin from albumin.
- Matrix Effects: Plasma and urine are complex matrices that cause significant ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

- Isomeric Interference: PCS is isobaric with o-Cresol Sulfate; they share the same mass but have different toxicological profiles.

The use of **p-Cresol Sulfate-d7 Potassium** (d7-PCS) as an Internal Standard (IS) is non-negotiable for clinical-grade accuracy. The deuterium labeling (+7 Da mass shift) ensures the IS co-elutes with the analyte to correct for matrix effects while remaining spectrally distinct. The potassium salt form offers superior stability and solubility compared to the free acid.

Biological Context & Pathway Visualization

Understanding the metabolic origin of PCS is vital for interpreting data. The pathway illustrates why gut dysbiosis affects kidney health.[4]



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Figure 1: The metabolic journey of p-Cresol Sulfate. Note the transition from gut-derived p-Cresol to the stable, circulating sulfate form.

Experimental Protocol

This protocol uses Stable Isotope Dilution (SID) LC-MS/MS. The critical step is the protein precipitation, which must break the PCS-Albumin bond to quantify the total (free + bound) concentration.

A. Materials

- Analyte: p-Cresol Sulfate (Authentic Standard).
- Internal Standard: **p-Cresol Sulfate-d7 Potassium** Salt.[5]
- Matrix: Human Plasma or Serum.[3][1][2][6]

- Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Water.

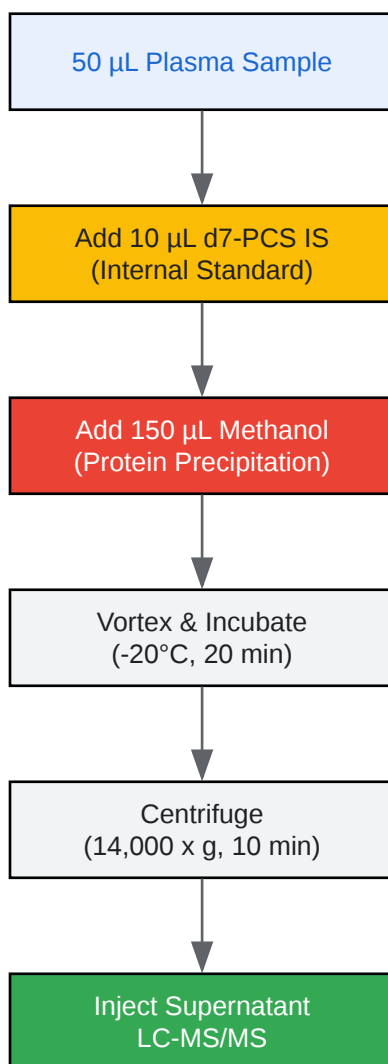
B. Stock Solution Preparation

- Correction Factor: The potassium salt (MW ~227.3) is heavier than the free anion. When preparing stocks, calculate concentration based on the free acid or anion component if strict stoichiometry is required, though for IS usage, precision in the ratio is more important than absolute mass.
- Solvent: Dissolve d7-PCS in 50:50 Methanol:Water. Pure water stocks can degrade over time due to hydrolysis.

C. Sample Preparation Workflow (Protein Precipitation)

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL centrifuge tube.
- IS Spike: Add 10 μ L of d7-PCS working solution (e.g., 2 μ g/mL).
 - Critical: Spike the IS before adding the precipitation solvent. This ensures the IS binds to the protein and is released at the same rate as the endogenous analyte during extraction.
- Precipitation: Add 150 μ L of ice-cold Methanol (1:3 v/v ratio).
 - Why Methanol? Methanol is superior to Acetonitrile for disrupting the Albumin-PCS interaction, yielding higher recovery rates (approx. 95-100%).
- Vortex: Vortex vigorously for 30 seconds.
- Incubation: Keep at -20°C for 20 minutes to maximize protein crash.
- Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer supernatant to an LC vial. Dilute 1:1 with water if peak shape is poor due to high organic content.

D. Workflow Diagram



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Figure 2: Step-by-step extraction protocol emphasizing the "Spike Before Precip" rule to normalize extraction efficiency.

LC-MS/MS Methodology

Chromatographic Conditions

The separation of isomers (p-Cresol Sulfate vs. o-Cresol Sulfate) is the primary chromatographic challenge. A standard C18 column is usually sufficient, but a phenyl-hexyl column can offer better selectivity for aromatic compounds.

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH neutral).
 - Note: Avoid acidic mobile phases (Formic acid) if possible, as sulfates can hydrolyze in the source, reducing sensitivity.
- Mobile Phase B: Acetonitrile.[7]
- Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Sulfates ionize readily as [M-H]-anions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) | Type |
|------------------|---------------------|-------------------------|----------------------|-----------------|------------|
| p-Cresol Sulfate | 187.0 | 107.0 | 25 | 50 | Quantifier |
| p-Cresol Sulfate | 187.0 | 80.0 (SO ₃) | 35 | 50 | Qualifier |
| d7-PCS (IS) | 194.0 | 114.0 | 25 | 50 | IS Quant |

- Mechanism: The transition 187->107 represents the loss of the sulfate group (SO₃, 80 Da), leaving the ionized p-cresol ring.
- d7 Shift: The d7 IS (Mass ~194) loses SO₃ (80) to yield a fragment of 114, confirming the deuterium label is on the ring/methyl group and not the sulfate.

Validation & Troubleshooting

Self-Validating System

The use of d7-PCS creates a self-validating assay.

- Retention Time Lock: The d7 peak must elute at the exact same time (or within <0.05 min shift due to deuterium isotope effect) as the endogenous peak. If they drift apart, the method

is invalid.

- Area Ratio Normalization: All quantification is based on the ratio:

. If matrix suppression reduces the Analyte signal by 50%, it will also reduce the IS signal by 50%, keeping the ratio constant.

Common Pitfalls

- Isomer Co-elution: o-Cresol Sulfate is also present in plasma. If your gradient is too fast, "p" and "o" will merge.
 - Solution: Use a slower gradient ramp (e.g., 5% to 30% B over 5 minutes) to baseline separate them. p-Cresol sulfate typically elutes after o-cresol sulfate on C18.
- In-Source Fragmentation: If the Declustering Potential (DP) or temperature is too high, the sulfate group may fall off before the quadrupole.
 - Check: Monitor m/z 107 in Q1 scan. If high, lower the source temperature.

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